An In-depth Technical Guide to the Mechanism of Action of SKF-83566 Hydrobromide
An In-depth Technical Guide to the Mechanism of Action of SKF-83566 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 hydrobromide is a synthetic compound belonging to the benzazepine class of chemicals, which has been instrumental in the study of dopamine (B1211576) receptor pharmacology. Initially characterized as a potent and selective antagonist of the D1-like dopamine receptors (D1 and D5), subsequent research has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the mechanism of action of SKF-83566, detailing its interactions with its primary and secondary molecular targets. It summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents its effects on major signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Core Pharmacological Profile: A Multi-Target Ligand
SKF-83566 is not merely a simple D1 receptor antagonist. Its mechanism of action is multifaceted, involving high-affinity interactions with several key proteins in the central nervous system. This section delineates its primary and secondary targets, supported by quantitative binding and functional data.
Primary Target: D1-like Dopamine Receptors
The principal mechanism of action of SKF-83566 is the potent and selective antagonism of D1-like dopamine receptors. It exhibits a high affinity for these receptors, effectively blocking the downstream signaling cascades typically initiated by the endogenous ligand, dopamine. This antagonism is stereoselective, with the (R)-enantiomer being the active form.[1]
Secondary Targets and Off-Target Activities
Beyond its primary action on D1 receptors, SKF-83566 demonstrates significant activity at other important neural targets. These secondary activities are crucial to consider when interpreting experimental results.
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Dopamine Transporter (DAT): SKF-83566 acts as a competitive inhibitor of the dopamine transporter (DAT).[2][3] This action can lead to an increase in the extracellular concentration of dopamine, a confounding factor in studies aiming to isolate the effects of D1 receptor blockade.[2][3]
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Serotonin 5-HT2 Receptors: The compound also functions as an antagonist at vascular 5-HT2 receptors.[4][5][6]
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Adenylyl Cyclase 2 (AC2): SKF-83566 has been identified as a selective inhibitor of adenylyl cyclase 2 (AC2), independent of its D1 receptor antagonism.[4][5][6]
Quantitative Pharmacological Data
The following tables summarize the key binding affinities (Ki) and inhibitory concentrations (IC50) of SKF-83566 for its various molecular targets. This data provides a quantitative basis for understanding its potency and selectivity.
| Target | Parameter | Value | Species | Reference(s) |
| Dopamine D1 Receptor | Ki | ~0.56 nM | Rat | [5][6] |
| Dopamine D2 Receptor | KB | 2 µM | Rat | [5][6] |
| Serotonin 5-HT2 Receptor | Ki | 11 nM | Vascular | [4][5][6] |
| Target | Parameter | Value | Assay Conditions | Reference(s) |
| Dopamine Transporter (DAT) | IC50 | 5.7 µM | [3H]DA uptake in LLc-PK cells expressing rat DAT | [2][3][7] |
| DAT (Cocaine Binding Site) | IC50 | 0.51 µM | [3H]CFT binding in LLc-PK cells expressing rat DAT | [2][3][7] |
| Adenylyl Cyclase 2 (AC2) | - | Selective Inhibition | - | [4][5][6] |
Signaling Pathways Modulated by SKF-83566
SKF-83566, primarily through its antagonism of the D1 receptor, modulates several key intracellular signaling pathways. These pathways are fundamental to the regulation of neuronal excitability, gene expression, and synaptic plasticity.
Canonical D1 Receptor Signaling: Gs/olf Pathway
D1-like dopamine receptors are canonically coupled to the Gs/olf family of G-proteins. Activation of this pathway by dopamine leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, SKF-83566 blocks this cascade, preventing the dopamine-induced increase in intracellular cAMP levels.
Non-Canonical D1 Receptor Signaling: Gq/11 Pathway
In addition to the canonical Gs/olf pathway, D1 receptors have been shown to couple to Gq/11 G-proteins. This interaction leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. SKF-83566's antagonism of the D1 receptor would also be expected to inhibit this non-canonical signaling route.
DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma
Recent research has elucidated a novel signaling pathway involving the D1 receptor (DRD1) in the context of glioblastoma (GBM). In this pathway, DRD1 signaling promotes the nuclear entry of the transcription factor c-Myc, which in turn upregulates the expression of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a protein implicated in cancer progression. SKF-83566, by inhibiting DRD1, has been shown to suppress GBM stemness and invasion through the disruption of this DRD1-c-Myc-UHRF1 axis.[8][9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of SKF-83566.
Dopamine D1 Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of SKF-83566 for the D1 dopamine receptor.
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Materials:
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Rat striatal membranes (source of D1 receptors)
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[3H]SCH-23390 (radioligand)
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SKF-83566 hydrobromide (test compound)
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(+)-Butaclamol or cis(Z)-flupenthixol (for non-specific binding determination)
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4 at 25°C.
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Glass fiber filters (e.g., Whatman GF/B)
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Scintillation cocktail
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Scintillation counter
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Procedure:
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Prepare serial dilutions of SKF-83566 in assay buffer.
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In a 96-well plate, combine rat striatal membranes (typically 50-100 µg protein per well), a fixed concentration of [3H]SCH-23390 (typically 0.2-0.5 nM), and varying concentrations of SKF-83566.
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For total binding, omit SKF-83566. For non-specific binding, add a saturating concentration of (+)-butaclamol (e.g., 1 µM) or cis(Z)-flupenthixol (e.g., 300 nM).
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Incubate at 25°C for 60-90 minutes to reach equilibrium.
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Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of SKF-83566.
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Determine the IC50 value using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Dopamine Transporter (DAT) Inhibition Assay ([3H]Dopamine Uptake)
This functional assay measures the ability of SKF-83566 to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
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Materials:
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LLc-PK cells stably expressing rat DAT (or other suitable cell line)
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[3H]Dopamine
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SKF-83566 hydrobromide
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Nomifensine (B1679830) or cocaine (for non-specific uptake determination)
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Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
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Lysis buffer (e.g., 1% SDS)
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Procedure:
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Plate DAT-expressing cells in a 96-well plate and grow to confluence.
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On the day of the assay, wash the cells with pre-warmed uptake buffer.
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Pre-incubate the cells with varying concentrations of SKF-83566 or vehicle for 10-20 minutes at room temperature or 37°C. For non-specific uptake, use a high concentration of a known DAT inhibitor like nomifensine (e.g., 10 µM).
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Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine (e.g., 10-20 nM).
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Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
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Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.
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Lyse the cells and transfer the lysate to scintillation vials.
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Add scintillation fluid and quantify the radioactivity.
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Data Analysis:
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Calculate specific uptake by subtracting non-specific uptake from total uptake.
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Plot the percentage of specific uptake against the log concentration of SKF-83566.
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Determine the IC50 value using non-linear regression.
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Adenylyl Cyclase (AC) Activity Assay
This protocol outlines a method to assess the inhibitory effect of SKF-83566 on adenylyl cyclase activity.
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Materials:
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Cell membranes expressing the adenylyl cyclase isoform of interest (e.g., AC2)
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SKF-83566 hydrobromide
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Forskolin (an AC activator)
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ATP
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[α-32P]ATP (radiolabel)
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Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5.
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Stop Solution: e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP.
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Dowex and alumina (B75360) columns for cAMP separation.
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Procedure:
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Pre-incubate cell membranes with varying concentrations of SKF-83566 for 10-15 minutes.
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Initiate the reaction by adding a mixture of ATP, [α-32P]ATP, and an AC activator (e.g., forskolin).
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Incubate at 30°C for 10-20 minutes.
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Stop the reaction by adding the stop solution.
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Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.
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Quantify the [32P]cAMP using a scintillation counter.
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Data Analysis:
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Calculate the percentage of adenylyl cyclase inhibition at each concentration of SKF-83566 relative to the stimulated control.
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Plot the percentage of inhibition against the log concentration of SKF-83566 to determine the IC50.
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Conclusion
SKF-83566 hydrobromide is a valuable pharmacological tool with a well-defined, albeit complex, mechanism of action. Its primary role as a potent and selective D1-like dopamine receptor antagonist is complemented by significant inhibitory effects on the dopamine transporter and adenylyl cyclase 2, as well as antagonism at 5-HT2 receptors. The recent discovery of its involvement in the DRD1-c-Myc-UHRF1 pathway in glioblastoma highlights its potential relevance in oncology research. A thorough understanding of its multi-target profile, supported by the quantitative data and experimental methodologies presented in this guide, is essential for the accurate design and interpretation of studies utilizing this compound. This comprehensive knowledge base will aid researchers in leveraging SKF-83566 to further unravel the complexities of dopamine signaling in both health and disease.
References
- 1. Development of a high-throughput screening paradigm for the discovery of small-molecule modulators of adenylyl cyclase: identification of an adenylyl cyclase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
